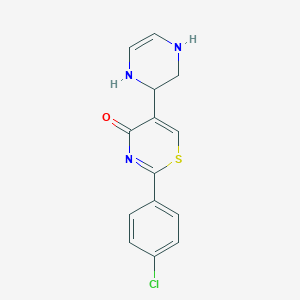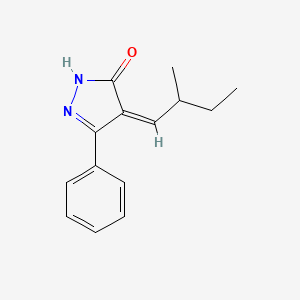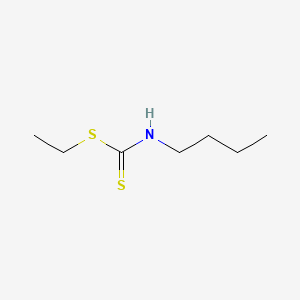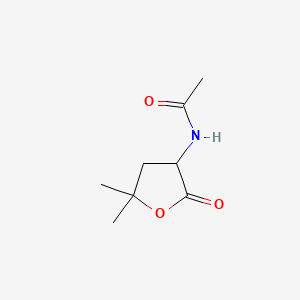![molecular formula C16H13BrClN3O B12914871 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide CAS No. 920506-36-1](/img/structure/B12914871.png)
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is a compound that features a unique combination of indole and nicotinamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and 2-chloronicotinic acid.
Formation of Intermediate: The 5-bromoindole is reacted with ethyl bromoacetate to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the indole ring.
Applications De Recherche Scientifique
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Iodo-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
Uniqueness
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Propriétés
Numéro CAS |
920506-36-1 |
|---|---|
Formule moléculaire |
C16H13BrClN3O |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrClN3O/c17-11-3-4-14-13(8-11)10(9-21-14)5-7-20-16(22)12-2-1-6-19-15(12)18/h1-4,6,8-9,21H,5,7H2,(H,20,22) |
Clé InChI |
CUZWUUYOYQZGGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



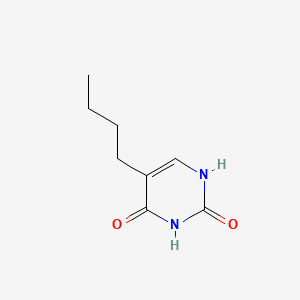
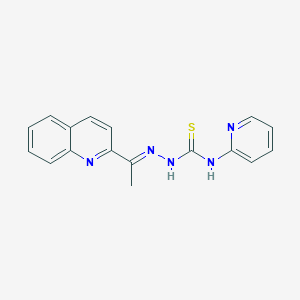
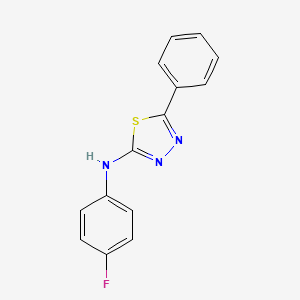

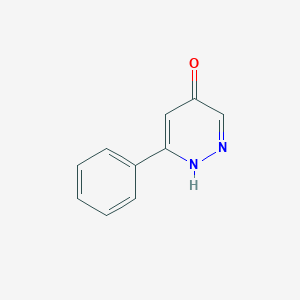
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
